![molecular formula C23H18BrN5O3S B2440815 3-[(4-bromophenyl)sulfonyl]-N-(4-methoxybenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 895640-28-5](/img/structure/B2440815.png)
3-[(4-bromophenyl)sulfonyl]-N-(4-methoxybenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C23H18BrN5O3S. The presence of different functional groups such as sulfonyl, methoxy, and triazoloquinazolin in its structure could potentially influence its chemical properties and reactivity.Physical And Chemical Properties Analysis
The compound is a white powder . It is soluble in DMSO . More specific physical and chemical properties like melting point, boiling point, etc., are not available in the current resources.科学的研究の応用
Synthesis and Antimicrobial Activities
Novel triazole derivatives, including compounds related to 3-[(4-bromophenyl)sulfonyl]-N-(4-methoxybenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine, have been synthesized and evaluated for their antimicrobial activities. Some of these compounds have demonstrated good or moderate activities against various microorganisms, indicating their potential as antimicrobial agents. The synthesis involves the reaction of ester ethoxycarbonylhydrazones with primary amines, followed by further modifications to enhance antimicrobial efficacy (Bektaş et al., 2007).
Tubulin Polymerization Inhibitors and Vascular Disrupting Agents
Research into triazoloquinazolinone-based compounds has shown that they can act as potent inhibitors of tubulin assembly, with significant implications for cancer therapy. Specifically, certain derivatives have been identified as powerful anticancer agents across a range of cancer cell lines, due to their ability to inhibit tubulin polymerization and disrupt vasculature, highlighting their potential as novel cancer therapeutics (Driowya et al., 2016).
H1-Antihistaminic Agents
A class of 1-substituted-4-(3-methoxyphenyl)-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones has been synthesized and shown to exhibit significant in vivo H1-antihistaminic activity. These compounds, through specific modifications, have demonstrated enhanced potency and reduced sedative effects compared to traditional antihistamines, making them promising candidates for new H1-antihistaminic therapies (Alagarsamy et al., 2009).
Novel Anticancer Activity
Derivatives of 1,2,4-triazolo[4,3-a]-quinoline have been designed and synthesized with the aim of meeting the structural requirements necessary for anticancer activity. Some of these derivatives have shown significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, indicating their potential as novel anticancer agents. The structural modifications in these compounds contribute to their efficacy and highlight the versatility of triazoloquinazolinone scaffolds in anticancer drug development (Reddy et al., 2015).
将来の方向性
特性
IUPAC Name |
3-(4-bromophenyl)sulfonyl-N-[(4-methoxyphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18BrN5O3S/c1-32-17-10-6-15(7-11-17)14-25-21-19-4-2-3-5-20(19)29-22(26-21)23(27-28-29)33(30,31)18-12-8-16(24)9-13-18/h2-13H,14H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJQPCOIUQDWGOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18BrN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromobenzenesulfonyl)-N-[(4-methoxyphenyl)methyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

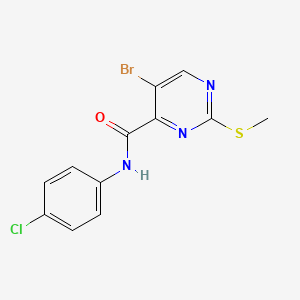
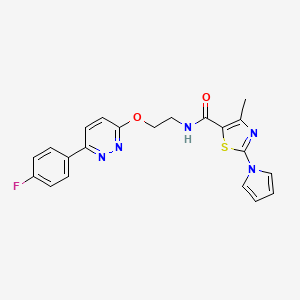
![7-(3,4-dichlorophenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2440736.png)

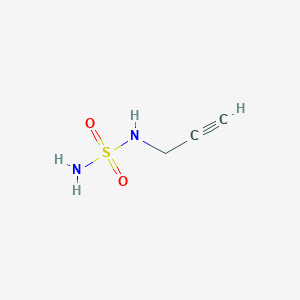

amine](/img/structure/B2440742.png)
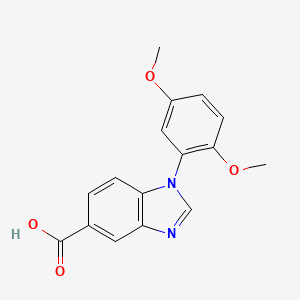
![N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2440744.png)

![N-benzyl-2-{[3-cyano-4-(2-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B2440752.png)
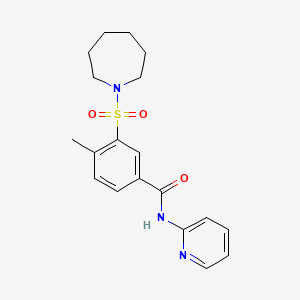
![N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide](/img/structure/B2440754.png)